molecular formula C17H13ClF3NO3S B2421287 3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE CAS No. 1448031-25-1

3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE

Cat. No.: B2421287
CAS No.: 1448031-25-1
M. Wt: 403.8
InChI Key: XNZMKHGMKHNQDC-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonyl and trifluoromethyl groups. Common reagents used in these reactions may include chlorinating agents, sulfonyl chlorides, and trifluoromethylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE shares structural similarities with other sulfonyl azetidines and trifluoromethylated compounds.
  • Examples include (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone and (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(3-(fluoromethyl)phenyl)methanone.

Uniqueness

The unique combination of the sulfonyl, azetidine, and trifluoromethyl groups in this compound imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO3S/c18-13-4-6-14(7-5-13)26(24,25)15-9-22(10-15)16(23)11-2-1-3-12(8-11)17(19,20)21/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZMKHGMKHNQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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